![molecular formula C19H15N7S B2924284 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-70-7](/img/structure/B2924284.png)
3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound “3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is part of a new series of compounds that have been synthesized for biological evaluation .
Synthesis Analysis
The synthesis of this compound involves the use of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1,3-thiazole-2-thione . The chemical structures of the new compounds were established by IR, 1H, 13C NMR, MS, and elemental data .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques. The IR spectra showed characteristic absorption peaks, and the NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Activity
Triazole compounds have been studied for their antimicrobial properties. They can be designed to target various strains of bacteria and fungi, potentially serving as leads for new antimicrobial agents .
Anticancer Activity
Some triazole derivatives have shown promise in inhibiting cancer cell growth. They can be synthesized and screened for cytotoxic activity against different cancer cell lines .
Agricultural Chemicals
Triazoles are used in agrochemicals due to their ability to act as fungicides, herbicides, and insecticides, contributing to crop protection .
Corrosion Inhibitors
These compounds can serve as corrosion inhibitors, particularly for copper alloys, which is important in industrial applications .
Photographic Materials
Triazoles have applications in photography, where they are used as photostabilizers and in photographic materials .
Drug Development
The ‘click chemistry’ approach involving triazoles is widely used in drug development due to its efficiency and versatility .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to changes in cell biology and can be used for the treatment of various disorders in the human body .
Result of Action
It is known that similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . This suggests that this compound may also have potential anticancer effects.
properties
IUPAC Name |
3-benzyl-6-(5-methyl-1-phenyltriazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7S/c1-13-17(21-24-25(13)15-10-6-3-7-11-15)18-23-26-16(20-22-19(26)27-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITSBMNPAIVZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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